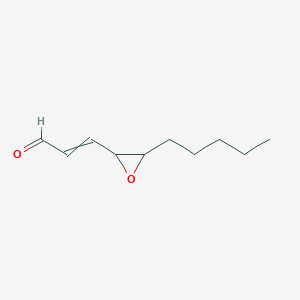
trans-4,5-epoxy-2(E)-Decenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4,5-epoxy-2(E)-decenal is an enal.
Biological Activity
Trans-4,5-epoxy-2(E)-decanal is an organic compound classified as an alpha, beta-unsaturated aldehyde, with significant implications in biological systems primarily due to its role as a product of lipid peroxidation. This compound is notable for its reactivity with biological macromolecules and its sensory properties, which contribute to flavor profiles in food products. Understanding its biological activity is crucial for elucidating its effects on cellular functions and its potential implications in health and disease.
- Molecular Formula : C10H16O
- Molecular Weight : Approximately 168.23 g/mol
- Detection Threshold : 1.5 pg/L in air, indicating high sensitivity in sensory detection.
Sources and Formation
Trans-4,5-epoxy-2(E)-decanal is primarily produced through the autoxidation of polyunsaturated fatty acids such as trilinolein and arachidonic acid. This process is significant in food science, particularly regarding the development of off-flavors in decomposed lipids.
1. Reactivity with Proteins
Trans-4,5-epoxy-2(E)-decanal exhibits a strong propensity to react with nucleophilic sites on proteins, particularly lysine residues. This interaction leads to:
- Protein Modifications : The formation of adducts that can disrupt normal protein function.
- Cell Viability : Studies indicate that these modifications can result in loss of cellular function and viability, contributing to oxidative stress within cells .
2. Mutagenic Potential
Research has shown that trans-4,5-epoxy-2(E)-decanal can form mutagenic DNA lesions. Specifically:
- It reacts with 2′-deoxyadenosine and 2′-deoxyguanosine to produce etheno adducts (1,N^6-etheno-2′-deoxyadenosine and 1,N^2-etheno-2′-deoxyguanosine), which are associated with mutagenesis .
3. Oxidative Stress
As a lipid peroxidation product, trans-4,5-epoxy-2(E)-decanal contributes to oxidative stress:
- Cellular Impact : It has been implicated in various pathological conditions linked to oxidative damage, including neurodegenerative diseases and cancer .
Case Study 1: Protein Modification
A study demonstrated that trans-4,5-epoxy-2(E)-decanal modifies lysine residues in proteins, leading to functional impairments. This was observed through mass spectrometry analysis which identified specific adducts formed during lipid peroxidation processes .
Case Study 2: Mutagenesis
In another investigation, the formation of etheno adducts from trans-4,5-epoxy-2(E)-decanal was linked to increased mutation rates in cultured human cells. The study highlighted the compound's role as a precursor to DNA damage that could lead to carcinogenesis .
Applications and Implications
Trans-4,5-epoxy-2(E)-decanal's unique properties make it relevant in several fields:
- Food Science : Its role in flavor development and off-flavors during lipid degradation is critical for food quality assessment.
- Toxicology : Understanding its reactivity helps delineate mechanisms of oxidative stress-related injuries.
- Pharmaceutical Research : Its capacity to modify proteins could be explored for therapeutic strategies targeting oxidative damage.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4,5-Epoxy-(E)-2-decenal | C10H16O2 | Similar structure; involved in lipid oxidation |
| 4-Hydroxy-trans-2-nonenal | C9H16O | Related reactivity with proteins |
| (E)-2-Octenal | C8H14O | Precursor for synthesis; similar olfactory properties |
Properties
CAS No. |
188590-62-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-3-(3-pentyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+ |
InChI Key |
HIOMEXREAUSUBP-FNORWQNLSA-N |
SMILES |
CCCCCC1C(O1)C=CC=O |
Isomeric SMILES |
CCCCCC1C(O1)/C=C/C=O |
Canonical SMILES |
CCCCCC1C(O1)C=CC=O |
density |
0.943-0.949 |
Key on ui other cas no. |
134454-31-2 |
physical_description |
Solid Clear liquid; Floral, fruity aroma |
Pictograms |
Irritant |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
4,5-epoxy-2-decenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















